5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol
CAS No.: 205927-03-3
Cat. No.: VC4340815
Molecular Formula: C24H36O2S
Molecular Weight: 388.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205927-03-3 |
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Molecular Formula | C24H36O2S |
Molecular Weight | 388.61 |
IUPAC Name | 6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;sulfane |
Standard InChI | InChI=1S/C24H34O2.H2S/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;/h11-12,25-26H,1-10H3;1H2 |
Standard InChI Key | TYDWNUGKBRSEGL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.S |
Introduction
Structural Characteristics and Stereochemistry
The molecular architecture of 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol comprises two phenol rings connected by a single bond, forming a biphenyl system. Key structural features include:
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Substituents: Methyl groups at the 5, 5', 6, and 6' positions create steric hindrance, while tert-butyl groups at the 3 and 3' positions further restrict rotational freedom .
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Hydroxyl groups: Positioned at the 2 and 2' sites, these groups facilitate coordination to metal centers in catalytic complexes .
Table 1: Fundamental Molecular Properties
The compound exists as enantiomers due to the chiral biphenyl axis. The (S)-(-)-enantiomer (CAS: 205927-03-3) exhibits an optical rotation of [α]<sub>20</sub><sup>D</sup> = -78° (c = 0.352, THF), while the (R)-(+)-form shows the opposite rotation . Racemic mixtures are also utilized in non-stereoselective applications .
Synthesis and Manufacturing
Industrial synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by Friedel-Crafts alkylation to introduce tert-butyl groups . Methylation at the 5,5',6,6' positions is achieved via directed ortho-metalation strategies. Final purification by recrystallization from toluene/hexane mixtures yields >97% enantiomeric purity for the (S)-form .
Applications in Asymmetric Catalysis
Olefin Metathesis
The Schrock-Hoveyda molybdenum catalyst, incorporating this ligand, achieves >99% enantiomeric excess (ee) in ring-closing metathesis of dienes . For example, the synthesis of (+)-africanol demonstrates the ligand's efficacy in forming macrocyclic natural products .
Hydroformylation and Hydrogenation
As a bidentate phosphite ligand, the compound enables rhodium-catalyzed hydroformylation of allyl cyanide with 92% ee . In asymmetric hydrogenation of dimethyl itaconate, ruthenium complexes with this ligand achieve 95% conversion and 88% ee .
Table 2: Catalytic Performance Metrics
Reaction Type | Substrate | ee (%) | Conversion (%) | Metal Center |
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Olefin Metathesis | 1,5-Diene | 99 | 98 | Mo |
Hydroformylation | Allyl Cyanide | 92 | 89 | Rh |
Hydrogenation | Dimethyl Itaconate | 88 | 95 | Ru |
Physical and Chemical Properties
Thermodynamic Parameters
The compound's high melting point (170–174°C) reflects its crystalline packing, stabilized by intramolecular hydrogen bonding between hydroxyl groups . The predicted boiling point of 420.8°C aligns with its low volatility, necessitating vacuum distillation for purification .
Solubility and Stability
Solubility data (25°C):
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Tetrahydrofuran (THF): 12.4 mg/mL
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Dichloromethane: 8.7 mg/mL
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Hexane: <0.1 mg/mL
Storage at 2–8°C under nitrogen atmosphere prevents oxidative degradation of the phenol groups . The pKa of 10.95 indicates moderate acidity, facilitating deprotonation during metal coordination .
Analytical Characterization
Modern techniques for quality control include:
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HPLC: Chiralcel OD-H column (hexane:isopropanol = 90:10) resolves enantiomers (t<sub>R</sub> = 14.3 min for (S)-form) .
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NMR: <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows characteristic singlets for tert-butyl (δ 1.48 ppm) and methyl groups (δ 2.32 ppm) .
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Mass Spectrometry: ESI-MS m/z 355.2 [M+H]<sup>+</sup> confirms molecular weight .
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